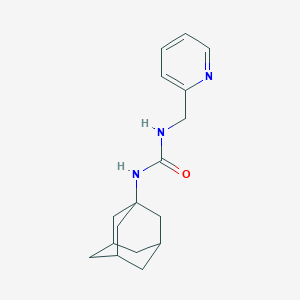![molecular formula C18H22N2O4S B300244 N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide](/img/structure/B300244.png)
N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide, also known as BEMA, is a small molecule that has been extensively studied for its potential therapeutic applications. BEMA belongs to the class of N-arylamides and is a potent inhibitor of a family of enzymes called histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression, and their dysregulation has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用机制
N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide exerts its therapeutic effects by inhibiting HDACs, which are enzymes that remove acetyl groups from histone proteins. Histone acetylation plays a crucial role in regulating gene expression, and HDACs have been shown to be dysregulated in various diseases. By inhibiting HDACs, N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide increases histone acetylation, leading to changes in gene expression that can result in anti-cancer, neuroprotective, and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has also been shown to increase histone acetylation and enhance memory and learning in animal models of neurodegenerative diseases. Additionally, N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has been shown to reduce inflammation and protect against tissue damage in animal models of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide in lab experiments is its potency and specificity for HDAC inhibition. N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has been shown to be a potent HDAC inhibitor and has been used in various in vitro and in vivo studies. However, one of the limitations of using N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide is its low solubility in water, which can make it challenging to administer in certain experimental settings.
未来方向
There are several future directions for N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide research. One potential direction is the development of N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide-based therapies for various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Another direction is the development of new HDAC inhibitors based on the structure of N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide, which could lead to the discovery of more potent and selective HDAC inhibitors. Additionally, further research is needed to understand the mechanism of action of N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide and its effects on gene expression and epigenetic regulation.
合成方法
The synthesis of N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide involves a multistep process that includes the reaction of 4-methoxyaniline with ethyl chloroformate to form N-(4-methoxyphenyl) ethyl carbamate. This intermediate is then reacted with sodium ethoxide to form N-(4-methoxyphenyl) ethyl carbamate ethyl sulfonate. The final step involves the reaction of N-(4-methoxyphenyl) ethyl carbamate ethyl sulfonate with benzylamine to form N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide.
科学研究应用
N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
属性
产品名称 |
N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide |
|---|---|
分子式 |
C18H22N2O4S |
分子量 |
362.4 g/mol |
IUPAC 名称 |
N-benzyl-2-(N-ethylsulfonyl-4-methoxyanilino)acetamide |
InChI |
InChI=1S/C18H22N2O4S/c1-3-25(22,23)20(16-9-11-17(24-2)12-10-16)14-18(21)19-13-15-7-5-4-6-8-15/h4-12H,3,13-14H2,1-2H3,(H,19,21) |
InChI 键 |
IACRYYBXRHPUBV-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1)C2=CC=C(C=C2)OC |
规范 SMILES |
CCS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



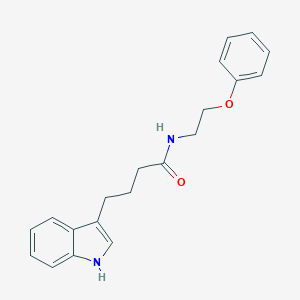
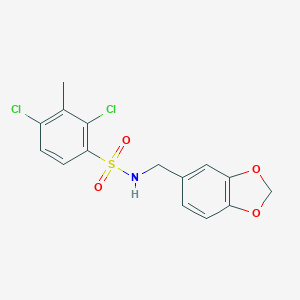
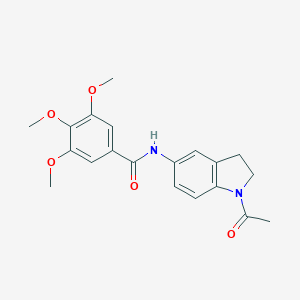
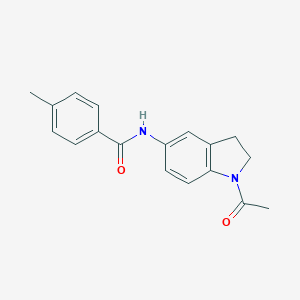
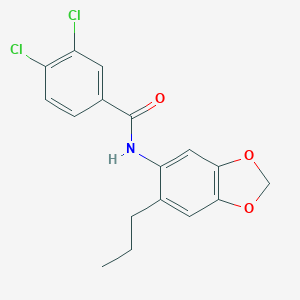
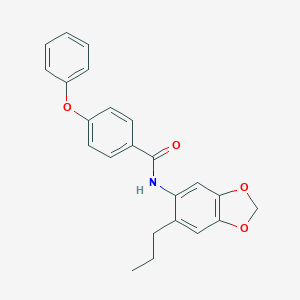
![N-[2-(4-chlorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B300173.png)
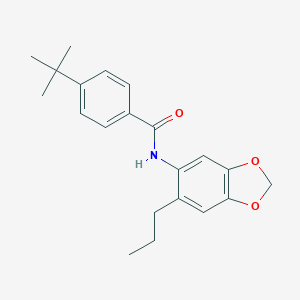
![6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B300181.png)
![3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B300184.png)
![4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium](/img/structure/B300186.png)
![1-(4-Methoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B300188.png)
![N-cyclohexyl-N'-{3-[2-(2-pyridinyl)ethyl]phenyl}urea](/img/structure/B300189.png)
